molecular formula C60H36N2O11 B15016257 (10-oxo-9,10-dihydroanthracene-9,9-diyl)dibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]

(10-oxo-9,10-dihydroanthracene-9,9-diyl)dibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]

Cat. No.: B15016257
M. Wt: 960.9 g/mol
InChI Key: UIXGABRJEWCJAI-UHFFFAOYSA-N
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Description

The compound “4-(9-{4-[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYLOXY]PHENYL}-10-OXO-9,10-DIHYDROANTHRACEN-9-YL)PHENYL 2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE” is a complex organic molecule that features multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would involve multiple steps, including the formation of the isoindole and anthracene moieties, followed by their coupling through esterification or other suitable reactions. Typical reaction conditions might include:

    Formation of Isoindole: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Anthracene Derivative: This might involve Friedel-Crafts acylation or other aromatic substitution reactions.

    Coupling Reactions: Esterification or amidation reactions to link the different parts of the molecule.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize costs. This might involve the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions at the aromatic rings or the acetyl groups.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindole or anthracene moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a fluorescent probe or in drug discovery.

    Medicine: Possible applications in the development of new pharmaceuticals.

    Industry: Use in organic electronics or as a material for optoelectronic devices.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific proteins or enzymes, altering their activity. In materials science, the compound’s electronic properties would be crucial.

Comparison with Similar Compounds

Similar Compounds

    4-(9-{4-[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYLOXY]PHENYL}-10-OXO-9,10-DIHYDROANTHRACEN-9-YL)PHENYL 2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE: Similar compounds might include other anthracene derivatives or isoindole-based molecules.

    Comparison: This compound might exhibit unique properties due to the specific arrangement of its functional groups and aromatic rings, leading to distinct electronic, optical, or biological activities.

Properties

Molecular Formula

C60H36N2O11

Molecular Weight

960.9 g/mol

IUPAC Name

[4-[9-[4-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenyl]-10-oxoanthracen-9-yl]phenyl] 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C60H36N2O11/c1-33(63)35-9-7-11-41(29-35)61-54(66)45-27-17-37(31-49(45)56(61)68)58(70)72-43-23-19-39(20-24-43)60(51-15-5-3-13-47(51)53(65)48-14-4-6-16-52(48)60)40-21-25-44(26-22-40)73-59(71)38-18-28-46-50(32-38)57(69)62(55(46)67)42-12-8-10-36(30-42)34(2)64/h3-32H,1-2H3

InChI Key

UIXGABRJEWCJAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=C(C=C4)C5(C6=CC=CC=C6C(=O)C7=CC=CC=C75)C8=CC=C(C=C8)OC(=O)C9=CC1=C(C=C9)C(=O)N(C1=O)C1=CC=CC(=C1)C(=O)C

Origin of Product

United States

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